molecular formula C11H12F2O B8365655 5-Hydroxy-5-(2,4-difluorophenyl)pentene CAS No. 123940-60-3

5-Hydroxy-5-(2,4-difluorophenyl)pentene

Cat. No.: B8365655
CAS No.: 123940-60-3
M. Wt: 198.21 g/mol
InChI Key: PKRSPWVVSHBBMY-UHFFFAOYSA-N
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Description

5-Hydroxy-5-(2,4-difluorophenyl)pentene is a fluorinated organic compound featuring a pentene backbone substituted with a hydroxyl group and a 2,4-difluorophenyl moiety at the fifth carbon. The 2,4-difluorophenyl group is characterized by two fluorine atoms at the ortho and para positions of the aromatic ring, which confer electron-withdrawing effects and enhance steric stability. The hydroxyl group contributes to polarity, influencing solubility and reactivity.

Properties

CAS No.

123940-60-3

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

1-(2,4-difluorophenyl)pent-4-en-1-ol

InChI

InChI=1S/C11H12F2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h2,5-7,11,14H,1,3-4H2

InChI Key

PKRSPWVVSHBBMY-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=C(C=C(C=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 5-Hydroxy-5-(2,4-difluorophenyl)pentene with key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents/Functional Groups Key Properties/Effects
This compound Hydroxyl, 2,4-difluorophenyl (pentene chain) Enhanced polarity (hydroxyl), electron-withdrawing effects (fluorine), potential bioactivity .
5-Hydroxy-1-pentene () Hydroxyl (no aromatic group) Lower molecular weight, reduced steric hindrance, limited pharmacological relevance.
2-Chloro-5-(3-fluorophenyl)-1-pentene () Chlorine, 3-fluorophenyl (pentene chain) Increased lipophilicity (Cl), altered electronic effects (meta-fluorine).
4-(4-Methoxyphenyl)-1-butene () Methoxy (electron-donating), butene chain Reduced reactivity due to electron-donating methoxy; potential for different binding.
Tosufloxacin () 2,4-difluorophenyl (quinolone core) High anti-persister activity against S. aureus due to fluorine positioning .

Key Observations :

  • Fluorine Positioning: The 2,4-difluorophenyl group in the target compound and tosufloxacin maximizes electronic and steric effects, improving biological interactions compared to mono- or meta-fluorinated analogs (e.g., 3-fluorophenyl in ) .
  • Hydroxyl vs. Halogens : Substituting hydroxyl with chlorine (as in 2-Chloro-5-(3-fluorophenyl)-1-pentene) increases lipophilicity but may reduce solubility and hydrogen-bonding capacity.
  • Aromatic vs.

Spectral and Physical Properties

Spectral data from analogous compounds () provide insights into functional group behavior:

  • IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazole derivatives confirms cyclization, while νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands validate tautomeric forms . For the target compound, expect νO-H (~3200–3600 cm⁻¹) and aromatic C-F stretches (~1100–1250 cm⁻¹).
  • NMR : In 2,4-difluorophenyl-containing compounds, distinct splitting patterns arise from fluorine’s magnetic anisotropy, aiding structural confirmation .

Computational Insights

Such approaches could model the target compound’s electronic structure, explaining substituent effects on stability and reactivity .

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